REACTION_SMILES
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[CH3:19][N:20]1[CH2:21][CH2:22][CH2:23][C:24]1=[O:25].[Cl:9][c:10]1[o:11][c:12]2[c:13]([n:14]1)[cH:15][cH:16][cH:17][cH:18]2.[NH2:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[OH2:26]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1)[c:10]1[o:11][c:12]2[c:13]([n:14]1)[cH:15][cH:16][cH:17][cH:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ccc(Nc2nc3ccccc3o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |